molecular formula C20H21N3O5S2 B2748672 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate CAS No. 953221-82-4

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate

Cat. No.: B2748672
CAS No.: 953221-82-4
M. Wt: 447.52
InChI Key: IVVPZDKFYNPAGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(Morpholinosulfonyl)benzoate is a sophisticated chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound integrates a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential, with a morpholinosulfonyl benzoate ester group. The benzothiazole moiety is a structurally significant heterocycle found in numerous bioactive molecules and is frequently investigated for its antitumor, antimicrobial, and antioxidant properties . The dimethylamino substituent on the benzothiazole ring can influence the compound's electronic properties and binding interactions with biological targets. The morpholinosulfonyl group is a key functional moiety that can contribute to the molecule's physicochemical characteristics and its ability to interact with enzymatic sites. This specific molecular architecture makes it a valuable chemical tool for researchers exploring new therapeutic agents, particularly in oncology. For instance, recent scientific literature highlights benzothiazole derivatives as promising scaffolds for developing inhibitors of oncogenic transcription factors like FOXM1, a key driver in aggressive cancers such as triple-negative breast cancer . Similarly, thiazole and sulfonamide hybrids are actively studied for their antioxidant potential . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material with appropriate care and safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

[2-(dimethylamino)-1,3-benzothiazol-6-yl] 4-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-22(2)20-21-17-8-5-15(13-18(17)29-20)28-19(24)14-3-6-16(7-4-14)30(25,26)23-9-11-27-12-10-23/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVPZDKFYNPAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the dimethylamino group and the morpholinosulfonyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino or morpholinosulfonyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application, but common targets include proteins involved in cell signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Functional Group Impact: The morpholinosulfonyl group in the target compound distinguishes it from analogs in (e.g., 7q–7t), which feature simpler sulfonyl or amide substituents. This group may enhance solubility or target specificity compared to chloropyridinyl or pyrimidinyl groups . The dimethylamino group at position 2 mirrors that in ethyl 4-(dimethylamino) benzoate (), where such groups improve reactivity in polymerization systems.

Synthetic Efficiency: Yields for analogs in (68–77%) and compound 2y (41% in ) highlight variability in synthetic accessibility. The target compound’s synthesis may face challenges due to the steric bulk of the morpholinosulfonyl group, though this is speculative without direct data .

Biological Relevance: Benzo[d]thiazole derivatives in and demonstrate activity against cancer cell lines (e.g., HepG2, HeLa). The target compound’s morpholinosulfonyl group could modulate pharmacokinetics (e.g., prolonged circulation) akin to sulfonamide-containing nanoparticles in .

Physical Properties :

  • Melting points for analogs (166–239°C) suggest solid-state stability. The target compound’s liquid/oil state (if analogous to 2y) might require formulation adjustments for therapeutic use .

Contradictions and Limitations

  • focuses on nanoparticles (CB-NPs, BLZ945) with different scaffolds, limiting direct comparison to the small-molecule target compound .

Biological Activity

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate is a synthetic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is a derivative of benzothiazole, which has been extensively studied due to its diverse biological properties.

Chemical Structure and Properties

The compound features a benzothiazole ring system, a dimethylamino group, and a morpholinosulfonyl moiety. These structural components contribute to its unique pharmacological profile.

The primary target of this compound is the DprE1 enzyme involved in the cell wall biosynthesis pathway of Mycobacterium tuberculosis. By inhibiting this enzyme, the compound effectively disrupts the growth and proliferation of the bacteria, showcasing significant anti-tubercular properties.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly Mycobacterium tuberculosis. The inhibition of DprE1 leads to a reduction in bacterial cell wall synthesis, ultimately resulting in bactericidal effects.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits notable anticancer properties. For instance, it has been shown to inhibit the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The mechanism involves inducing apoptosis and cell cycle arrest through modulation of key signaling pathways like AKT and ERK .

Case Studies

  • Study on Anti-Tumor Effects : A recent study synthesized several benzothiazole derivatives, including this compound, and evaluated their effects on cancer cell lines. The results indicated significant inhibition of cell proliferation and migration along with reduced levels of inflammatory cytokines IL-6 and TNF-α .
  • Mechanistic Insights : Further investigations revealed that treatment with the compound resulted in apoptosis in cancer cells, confirmed through flow cytometry analysis. Western blot assays indicated that the compound downregulated proteins involved in survival signaling pathways, thereby enhancing its therapeutic efficacy against tumors .

Pharmacokinetics

Benzothiazole derivatives are generally characterized by favorable pharmacokinetic properties such as good absorption and distribution profiles. These attributes are crucial for their potential therapeutic applications in both antimicrobial and anticancer treatments.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzothiazole derivatives:

Compound NameBiological ActivityMechanism
Compound B7Anti-tumorInhibits AKT/ERK pathways
Compound 4iAnti-cancerInduces apoptosis in cancer cells
2-Dimethylamino derivativesAntimicrobialTargets DprE1 enzyme

This table illustrates how modifications in the benzothiazole structure can lead to variations in biological activity and mechanisms of action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution, esterification, and sulfonylation. For example, analogs like methyl 3-((1-(dimethylamino)propan-2-yl)oxy)-4-nitrobenzoate are synthesized via reflux in ethanol with glacial acetic acid as a catalyst, followed by purification using column chromatography (yields ~55%) . To improve yields, optimize solvent systems (e.g., DMSO for polar intermediates), employ catalytic agents, and monitor reactions via TLC/HPLC. Post-synthesis crystallization with ethanol-water mixtures enhances purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation, particularly 1^1H and 13^13C NMR in deuterated solvents (e.g., CDCl3_3 or DMSO-d6_6) to resolve aromatic protons and amine groups . High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection ensures purity (>95%). For intermediates, FT-IR identifies functional groups like sulfonyl (S=O, ~1350 cm1^{-1}) and ester (C=O, ~1720 cm1^{-1}) .

Q. How does the compound’s reactivity compare to structurally similar benzo[d]thiazole derivatives in esterification or sulfonylation reactions?

  • Methodological Answer : Comparative studies on analogs (e.g., ethyl 4-(dimethylamino)benzoate) show higher reactivity in esterification due to electron-donating dimethylamino groups, which activate the benzene ring. In contrast, sulfonylation with morpholine requires anhydrous conditions and catalysts like DMAP to mitigate steric hindrance from the thiazole ring . Kinetic studies using differential scanning calorimetry (DSC) or in situ FT-IR can quantify reaction rates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of benzo[d]thiazole derivatives, such as anticancer vs. antimicrobial effects?

  • Methodological Answer : Contradictions often arise from structural variability (e.g., substituent positions) or assay conditions. For example, 2-(4-aryl-1,2,3-triazol-1-yl)-N-(4-[2-(thiazol-2-yl)benzo[d]thiazol-6-yl]phenyl)acetamide derivatives show anticancer activity via topoisomerase inhibition, while methylthio groups in analogs enhance antimicrobial properties . To reconcile discrepancies, conduct parallel bioassays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) under standardized conditions and use SAR studies to isolate critical functional groups .

Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or GPCRs?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model binding affinities. For instance, benzo[d]thiazole scaffolds align with ATP-binding pockets in kinases (e.g., EGFR). Use crystallographic data from analogs (e.g., Ethyl 4-(2-((3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate) to refine force fields and validate predictions via SPR or ITC binding assays .

Q. What experimental designs mitigate decomposition risks during in vitro pharmacological studies?

  • Methodological Answer : Stability studies under physiological conditions (pH 7.4, 37°C) with LC-MS monitoring identify degradation pathways (e.g., ester hydrolysis). Encapsulation in liposomes or PEGylation improves stability. For analogs like N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide, anaerobic conditions and antioxidants (e.g., BHT) prevent thioether oxidation .

Contradiction Analysis and Methodological Solutions

Q. How should researchers address conflicting data on the compound’s solubility and bioavailability?

  • Methodological Answer : Discrepancies often stem from solvent polarity or polymorphic forms. Use Hansen solubility parameters to identify optimal solvents (e.g., DMF for sulfonamides). For bioavailability, employ amorphous solid dispersions with polymers like HPMCAS, validated via DSC and PXRD to confirm amorphous state .

Q. What mechanistic insights explain the compound’s variable reactivity in Friedel-Crafts vs. nucleophilic acyl substitution reactions?

  • Methodological Answer : The morpholinosulfonyl group acts as an electron-withdrawing group, deactivating the benzoate ring in Friedel-Crafts but enhancing electrophilicity in nucleophilic substitutions. DFT calculations (e.g., Gaussian) map electron density distribution, while in situ IR tracks intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.